

stability and degradation pathways of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

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Compound of Interest

Compound Name: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Cat. No.: B1203154

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Technical Support Center: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting stability and degradation studies for **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol** (CAS: 59820-43-8).

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: A summary of the key properties for **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol** is provided in the table below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	59820-43-8	
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₅	
Molecular Weight	242.23 g/mol	
Appearance	Canary yellow fluffy powder	[1]
Melting Point	140 °C	[1]

| Storage Class | 11 - Combustible Solids | |

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark location.[1] It is important to protect it from physical damage and keep it away from incompatible materials and ignition sources.[1] Given its chemical structure, prolonged exposure to light should be avoided.

Q3: What are the primary known or expected instabilities of this molecule?

A3: While detailed stability studies for this specific molecule are not extensively published, based on its functional groups (nitroaromatic, ether, and ethanolamine), the following instabilities can be anticipated:

- Photodegradation: Nitroaromatic compounds, particularly those with ether linkages, can be sensitive to light.[2][3] The compound may degrade upon exposure to UV or even ambient light over time.
- Oxidative Degradation: The ethanolamine and hydroxyethoxy side chains are susceptible to oxidation, a process that can be catalyzed by metal ions.[4][5][6]
- Reductive Degradation: The nitro group is a common site for reduction, which can occur in the presence of reducing agents or certain biological systems, leading to the formation of the corresponding amino derivative.[7][8]

- Thermal Degradation: While many amines show good thermal stability, degradation can be accelerated at high temperatures, especially in the presence of other reactive species.[9][10]

Q4: Why are forced degradation (stress testing) studies necessary for this compound?

A4: Forced degradation studies are crucial in drug development to:

- Identify Potential Degradants: Intentionally stressing the molecule helps to identify degradation products that could form during manufacturing, storage, or administration.[11]
- Elucidate Degradation Pathways: The results provide insight into the chemical weaknesses of the molecule.[11]
- Develop Stability-Indicating Methods: It is essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the intact drug from its degradation products.[12]
- Inform Formulation and Packaging: Understanding the molecule's lability to heat, light, or oxidation helps in designing a stable formulation and selecting appropriate packaging.[12]

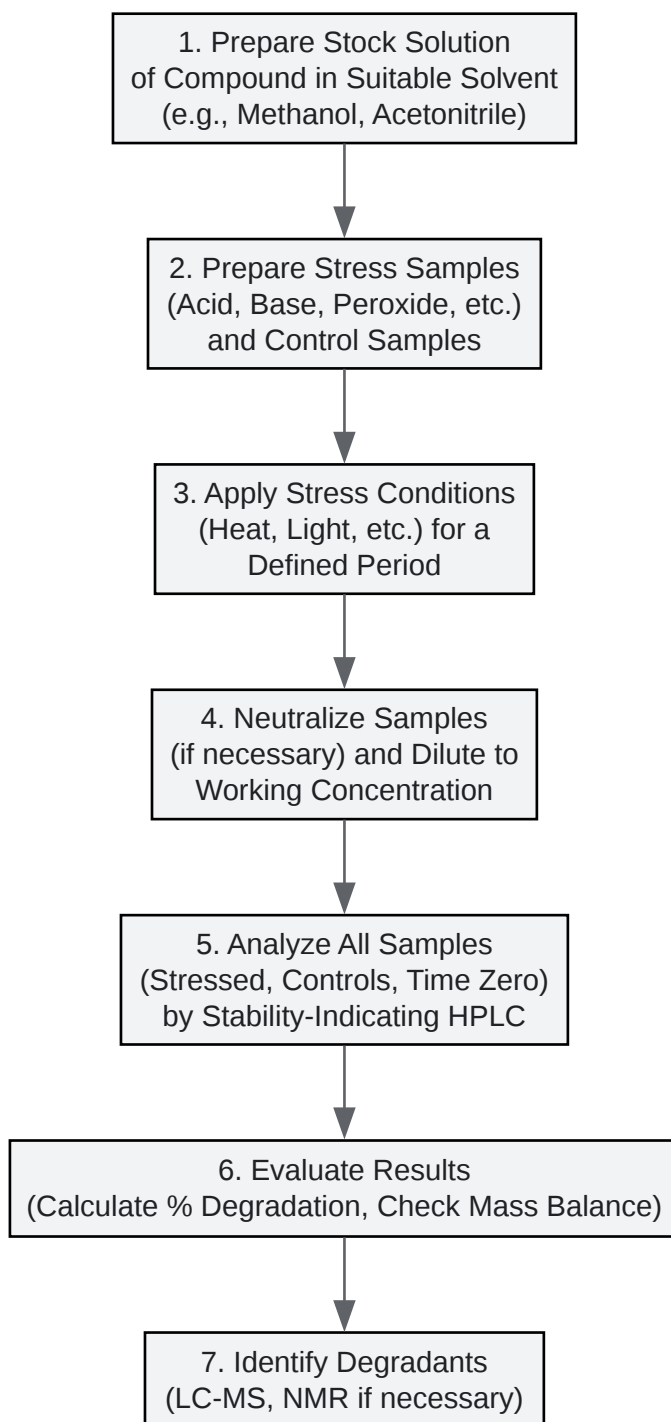
Q5: Which analytical techniques are best suited for stability studies of this compound?

A5: A combination of techniques is typically required. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the parent compound from its degradants and quantifying them. For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information and fragmentation patterns.

Potential Degradation Pathways

The degradation of **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol** can be complex due to its multiple functional groups. The following diagram illustrates the potential degradation pathways based on established chemical principles for its constituent moieties.





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